Penicillin g
Overview
Description
Mechanism of Action
Target of Action
Penicillin G, also known as Benzylpenicillin, primarily targets penicillin-binding proteins (PBPs) . PBPs play a crucial role in catalyzing peptidoglycan synthesis within bacteria, providing structural integrity and enabling them to withstand high intracellular pressures . These proteins are involved in peptidoglycan biosynthesis during cell wall elongation and septum formation .
Mode of Action
This compound exerts a bactericidal action against penicillin-susceptible microorganisms during the stage of active multiplication . It acts through the inhibition of biosynthesis of cell-wall peptidoglycan , rendering the cell wall osmotically unstable . This is achieved by binding of the beta-lactam ring of this compound to DD-transpeptidase, inhibiting its cross-linking activity and preventing new cell wall formation .
Biochemical Pathways
The penicillin biosynthesis pathway starts with the condensation of the three amino acids cysteine, valine, and α-aminoadipic acid to form the tripeptide ACV . This reaction is catalyzed by the non-ribosomal peptide synthase ACVS . The inhibition of the cell wall synthesis by this compound disrupts the peptidoglycan layer, leading to bacterial cell death .
Pharmacokinetics
This compound is typically used in intravenous or long-acting injectable formulations due to poor oral absorption . It has a bioavailability of 30-60% , is 60% protein-bound , and has a volume of distribution of 0.75L/kg . It is metabolized in the liver and 80% is excreted in the urine . The elimination half-life is approximately 30 minutes .
Result of Action
The primary result of this compound’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, the cell becomes vulnerable to outside water and molecular pressures, which causes the cell to quickly die .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The usage of antimicrobial drugs in healthcare, agriculture, livestock, and the environment can contribute to the dissemination of antibiotic-resistant bacteria (ARB) and their associated antibiotic-resistance genes (ARGs) . Moreover, antibiotics at sub-minimum inhibitory concentrations (sub-MIC) or sublethal concentrations can stimulate the production of ARG and increase the mutation rate of bacteria .
Biochemical Analysis
Biochemical Properties
Penicillin G plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis. The primary target of this compound is the enzyme transpeptidase, which is essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .
Cellular Effects
This compound has profound effects on bacterial cells. By inhibiting the transpeptidase enzyme, it prevents the proper formation of the cell wall, leading to cell lysis and death. This effect is particularly pronounced in rapidly dividing cells, where new cell wall material is constantly being synthesized .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a covalent bond with the active site serine residue of the transpeptidase enzyme. This binding effectively inhibits the enzyme’s activity, preventing the cross-linking of peptidoglycan chains and disrupting cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. The antibiotic is stable under normal conditions, but it can be degraded by beta-lactamase enzymes produced by some bacteria. Long-term effects on cellular function have been observed in in vitro studies, with cells showing reduced growth and viability in the presence of this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively clears bacterial infections with minimal side effects. At high doses, adverse effects such as allergic reactions and neurotoxicity can occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized in certain fungi from the amino acid L-cysteine, and its biosynthesis involves several enzymes and cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues via passive diffusion. It is able to cross the bacterial cell wall and reach its target enzymes. Some bacteria possess efflux pumps that can remove this compound from the cell, contributing to antibiotic resistance .
Subcellular Localization
This compound is not localized to any specific subcellular compartment. Instead, it diffuses freely throughout the cell, allowing it to reach its target enzymes in the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylpenicillin is produced through the fermentation of Penicillium chrysogenum . The fermentation process involves the growth of the fungus in a nutrient-rich medium, followed by the extraction and purification of the antibiotic. The synthetic route includes the following steps:
Fermentation: Penicillium chrysogenum is cultured in a medium containing glucose, lactose, and other nutrients.
Extraction: The fermentation broth is filtered to remove the fungal biomass, and the antibiotic is extracted using organic solvents.
Purification: The crude extract is purified through crystallization and other chromatographic techniques to obtain pure benzylpenicillin.
Industrial Production Methods
Industrial production of benzylpenicillin involves large-scale fermentation in bioreactors, followed by downstream processing to extract and purify the antibiotic. The process is optimized to maximize yield and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzylpenicillin undergoes various chemical reactions, including:
Hydrolysis: Benzylpenicillin can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation: Oxidative degradation of benzylpenicillin can occur under certain conditions, resulting in the formation of various degradation products.
Substitution: Benzylpenicillin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-lactamase enzymes or acidic/alkaline conditions.
Oxidation: Can occur in the presence of oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines can react with the beta-lactam ring under appropriate conditions.
Major Products
Penicilloic Acid: Formed by the hydrolysis of benzylpenicillin.
Degradation Products: Various compounds formed through oxidative degradation.
Scientific Research Applications
Benzylpenicillin has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Ampicillin: A broad-spectrum penicillin antibiotic with better oral absorption than benzylpenicillin.
Amoxicillin: Similar to ampicillin but with improved absorption and stability.
Methicillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing bacteria.
Uniqueness
Benzylpenicillin is unique due to its high efficacy against gram-positive bacteria and its historical significance as the first penicillin antibiotic discovered . It remains a valuable antibiotic for treating specific infections and serves as a reference compound in antibiotic research .
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSARLDLIJGVTE-MBNYWOFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-98-4 (mono-potassium salt), 69-57-8 (mono-hydrochloride salt) | |
Record name | Benzylpenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046934 | |
Record name | Penicillin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (210 mg/L), WHITE, CRYSTALLINE POWDER; PH OF 3% AQ SOLN 5.0-7.5; SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%); DECOMP 214-217 °C; MODERATELY HYGROSCOPIC; FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN; MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/, PRACTICALLY INSOL IN WATER; SOL IN PEANUT OIL; FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/, SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE, 2.85e-01 g/L | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
MP 106-110 °C (WITH DECOMPOSITION); DENSITY 1.255-1.256; AQ SOLN ARE DEXTROROTATORY; SOLUBILITIES @ 28 °C: 6.8 MG/ML IN WATER, GREATER THAN 20 MG/ML IN METHANOL, 0.075 MG/ML IN BENZENE, 1.05 IN TOLUENE /PENICILLIN G PROCAINE/ | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, penicillin G inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that penicillin G interferes with an autolysin inhibitor., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
AMORPHOUS WHITE POWDER | |
CAS No. |
61-33-6 | |
Record name | Penicillin G | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzylpenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penicillin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-phenylacetamido)penicillanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.461 | |
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Record name | PENICILLIN G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42T66VG0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-217 °C, 214 - 217 °C | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Penicillin G targets bacterial cell wall synthesis, specifically the transpeptidation step catalyzed by penicillin-binding proteins (PBPs). [] It binds to and inhibits PBPs, disrupting the formation of peptidoglycan cross-links, ultimately leading to cell lysis and bacterial death. [, , ]
A: Yes, this compound demonstrates variable efficacy against different bacterial species. It is most effective against Gram-positive bacteria, which have a higher percentage of peptidoglycan in their cell walls. [] Some Gram-negative bacteria are susceptible, while others, particularly those producing beta-lactamases, exhibit resistance. [, , ]
A: Inhibition of PBPs by this compound triggers a cascade of events in susceptible bacteria: - Disruption of cell wall integrity and osmotic balance.- Activation of autolytic enzymes, further degrading the peptidoglycan layer.- Ultimately, bacterial cell lysis and death. [, , ]
A: this compound has a molecular formula of C16H18N2O4S and a molecular weight of 334.4 g/mol. []
A: Yes, various spectroscopic techniques are employed to characterize this compound:- UV detection is used in HPLC analyses, particularly at a wavelength of 215 nm. []- Mass spectrometry, including tandem MS (MS/MS), is utilized for identification and quantification, particularly in conjunction with liquid chromatography. [, ]
A: this compound stability is influenced by various factors:- pH: Degrades quickly under both acidic and alkaline conditions with a half-life of approximately 2 hours at a concentration of 100 ng/mL. []- Temperature: Elevated temperatures can accelerate degradation. []- Presence of other substances: Certain substances, such as ester constituents in oils or surface acidity of silica, can impact stability in oleaginous formulations. []
A: Several approaches can enhance this compound stability:- Adjusting pH: Formulations are often buffered to maintain a pH range where this compound is most stable (pH 5-8). []- Using appropriate excipients: Careful selection of excipients, such as colloidal silica with reduced surface acidity, can improve stability in oleaginous formulations. []- Controlling storage conditions: Maintaining appropriate storage temperatures and protecting from light and moisture can help preserve stability.
A: While this compound itself is not a catalyst, the enzyme this compound acylase plays a crucial role in the production of 6-aminopenicillanic acid (6-APA), a key intermediate in the synthesis of semi-synthetic penicillins. [, ]
A: this compound acylase catalyzes the hydrolysis of this compound, cleaving the side chain and releasing 6-APA. [, ] This reaction is typically carried out using immobilized enzyme systems to facilitate recovery and reuse. [, ]
A: Yes, computational chemistry techniques have been employed to study this compound and its interactions. - Structure-based design using molecular modeling played a crucial role in developing potent boronic acid inhibitors of TEM-1 β-lactamase, an enzyme responsible for antibiotic resistance. []
A: Modifications to this compound's structure can significantly impact its pharmacological properties:- Side chain modifications: Altering the side chain attached to the 6-aminopenicillanic acid nucleus can influence antibacterial spectrum, stability, and resistance profiles. This has led to the development of numerous semi-synthetic penicillins with improved characteristics. [, ]- Introduction of specific functional groups: Structure-based design led to the development of potent transition state analogue inhibitors of TEM-1 β-lactamase by incorporating a phenolic hydroxyl group in the boronic acid inhibitors, enhancing binding affinity and inhibitory potency. []
A: this compound is available in various formulations:- Intravenous (IV): Commonly used for severe infections requiring rapid and high drug levels. [, ]- Intramuscular (IM): Benzathine this compound, a long-acting formulation, is administered intramuscularly for prophylaxis against rheumatic fever recurrence and treatment of syphilis. [, , ]- Oral: Penicillin V, a more acid-stable derivative of this compound, is available for oral administration. []
A: The route of administration significantly impacts this compound's pharmacokinetic profile:- IV administration: Results in rapid and complete absorption with peak serum concentrations achieved almost immediately. [, ]- IM administration: Absorption is slower and more sustained, particularly with benzathine this compound, leading to prolonged drug levels. [, , ]- Oral administration: Absorption can be variable and influenced by factors such as food intake and gastric pH. []
A: The efficacy of this compound is time-dependent, meaning its activity is primarily related to the duration of time drug concentrations remain above the minimum inhibitory concentration (MIC) for the target pathogen. [] Therefore, maintaining therapeutic drug levels for a sufficient duration is crucial for successful treatment.
A: Several in vitro methods are employed to determine bacterial susceptibility to this compound:- Disk diffusion method: Involves measuring the zone of inhibition around antibiotic-impregnated disks on agar plates. []- Broth dilution method: Determines the minimum inhibitory concentration (MIC), the lowest concentration of antibiotic that inhibits visible bacterial growth. []- E-test: A quantitative method that combines aspects of both disk diffusion and broth dilution, providing a MIC value. []
A: Yes, animal models, particularly mice, have been used to investigate this compound pharmacokinetics and efficacy in treating infections like pneumonia. [] These models help to understand drug distribution, efficacy against resistant strains, and potential for new treatment strategies.
A: The most prevalent mechanism of resistance to this compound is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. [, , , , ] Other mechanisms include:- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound. [, , ]- Decreased permeability of the bacterial cell wall: Modifications in the cell wall can hinder the entry of this compound into the bacteria. [, ]
A: Several analytical methods are employed to quantify this compound:- High-performance liquid chromatography (HPLC): Widely used for analyzing this compound in various matrices, including milk, tissues, and citrus fruits. [, , , , ]- Microbial receptor assay: A sensitive method for detecting this compound residues in biological samples. []- Microbial growth inhibition assay: Utilizes the inhibitory effect of this compound on bacterial growth to determine its concentration. []
A: While specific environmental degradation pathways for this compound are not extensively discussed in the provided research, oxidative degradation methods using chromium trioxide in acidic media have been investigated for potential wastewater treatment strategies. []
A: Various alternatives to this compound exist, depending on the bacterial species and resistance profile:- Other β-lactam antibiotics: Cefotaxime, ceftriaxone, amoxicillin, and ampicillin are examples of β-lactam antibiotics with varying spectrums of activity and resistance profiles. [, , , , , , ]- Non-β-lactam antibiotics: Macrolides (e.g., erythromycin, roxithromycin), aminoglycosides (e.g., kanamycin, dihydrostreptomycin), and others are used when this compound resistance is encountered or for specific bacterial infections. [, , , ]
ANone: Essential resources for advancing this compound research include:- Public databases: NCBI GenBank, UniProt, and DrugBank offer valuable information on gene sequences, protein structures, and drug data, respectively. - Scientific literature: Access to research articles, reviews, and patents through platforms like PubMed, ScienceDirect, and Google Scholar is crucial.
A:
- Discovery of Penicillin: Alexander Fleming's observation of Penicillin's antibacterial properties in 1928 revolutionized medicine. []- Large-scale production: Development of fermentation techniques enabled mass production of Penicillin during World War II, saving countless lives. [, ]- Structure elucidation: Determining the structure of this compound in the 1940s paved the way for understanding its mechanism of action and developing semi-synthetic derivatives. [, ]- Emergence of resistance: Recognition of bacterial resistance to this compound prompted ongoing research efforts to develop new antibiotics and combat resistance mechanisms. [, , , , ]
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